6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-pyrazol-1-yl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)16-3-2-15(12-24-16)19(31)27-10-6-14(7-11-27)13-29-18(30)5-4-17(26-29)28-9-1-8-25-28/h1-5,8-9,12,14H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMRPKRPUGJGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097891-78-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 432.4 g/mol. The structural complexity of the compound includes a pyrazole ring, a pyridazine moiety, and a trifluoromethyl-substituted pyridine, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N6O2 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 6-pyrazol-1-yl-2-{...} |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of This compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and pyridazine rings have shown promising results in inhibiting tumor growth:
- Case Study 1 : A related pyrazole derivative demonstrated an IC50 value of less than 10 µM against A431 (human epidermoid carcinoma) cells, indicating potent antiproliferative effects .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is also noteworthy. Compounds with similar structures have been reported to inhibit key inflammatory pathways:
- Case Study 2 : A series of pyrazole derivatives were tested for their ability to inhibit nitric oxide production in RAW264.7 macrophages, showing significant reductions at concentrations below 20 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as trifluoromethyl and piperidine moieties has been linked to increased potency:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Piperidine ring | Improves binding affinity to targets |
| Pyrazole moiety | Contributes to anticancer properties |
While specific mechanisms for this compound are still under investigation, similar compounds have been shown to interact with various biological targets:
- Inhibition of Kinases : Some pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways involved in cancer progression.
- Modulation of Inflammatory Cytokines : Compounds with similar scaffolds have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s pyridazinone core distinguishes it from simpler pyridazine derivatives. For example, 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine (reported in ) retains a fully aromatic pyridazine ring but lacks the dihydro modification and the trifluoromethylpyridine-carbonyl side chain .
Functional Group Contributions
- Trifluoromethylpyridine-carbonyl vs. Simpler Substituents: The trifluoromethyl group in the target compound is a bioisostere commonly used to enhance lipophilicity and metabolic stability. In contrast, compounds like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () feature indole and phenyl groups, which prioritize aromatic stacking interactions but lack fluorinated motifs .
- Analogues such as 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylic acid () utilize similar piperidine substitutions but lack the carbonyl linkage to a pyridine ring, which may limit their ability to engage in hydrogen bonding .
Hypothetical Physicochemical and Binding Properties
While specific experimental data for the target compound are unavailable in the provided evidence, structural analogs suggest trends:
Structural Analysis Tools
Crystallographic software such as SHELX () and the CCP4 suite () are critical for determining the 3D structures of such compounds. For instance, SHELXL’s refinement capabilities could resolve the conformational flexibility of the dihydropyridazinone core, while CCP4 utilities might model the piperidine-pyridine linkage’s torsional angles .
Research Implications and Limitations
The absence of direct experimental data for the target compound in the provided evidence necessitates cautious extrapolation from analogs. Key research gaps include:
- Binding Affinity Studies: Comparisons with kinase inhibitors or receptor antagonists featuring pyridazinone cores.
- Metabolic Stability : The trifluoromethyl group likely enhances resistance to oxidative metabolism, but in vitro assays are needed for validation.
- Synthetic Challenges : The compound’s complexity (e.g., multiple heterocycles, stereochemistry) may complicate scalable synthesis, as seen in related pyridazine derivatives () .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidin-4-ylmethyl core via nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the 6-(trifluoromethyl)pyridine-3-carbonyl group using coupling agents like EDCl/HOBt under anhydrous conditions (DMF, 0–5°C).
- Step 3 : Functionalization of the pyridazinone ring with 1H-pyrazole via Buchwald-Hartwig amination or SNAr reactions (K₂CO₃, DMSO, 80–100°C).
- Critical Parameters : Solvent polarity, temperature control for trifluoromethyl stability, and catalyst selection (e.g., Pd(OAc)₂ for coupling steps) .
Q. How is structural characterization performed for this compound?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole N-substitution at C6 of pyridazinone).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 475.1562).
- HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects of the trifluoromethyl group .
Q. What are the solubility and stability profiles under laboratory conditions?
- Answer :
- Solubility : Poor in water; soluble in DMSO (>10 mM), DMF, or dichloromethane.
- Stability :
- pH Sensitivity : Degrades in strong acids/bases (e.g., t₁/₂ < 24 hrs at pH < 2 or >12).
- Light/Temperature : Store at –20°C in inert atmosphere; avoid prolonged UV exposure due to pyridazinone ring photosensitivity .
Q. What preliminary biological assays are recommended for activity screening?
- Answer : Prioritize:
- Kinase Inhibition Assays : Target PI3K/AKT/mTOR pathways (IC₅₀ determination via ADP-Glo™ kinase assay).
- Antimicrobial Screening : MIC tests against S. aureus (ATCC 29213) and E. coli (ATCC 25922) using broth microdilution.
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells (48–72 hrs exposure) .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethylpyridine coupling step?
- Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to reduce side-product formation.
- Solvent Selection : Use THF:DMF (3:1) to balance reactivity and solubility.
- Additives : Include 4Å molecular sieves to scavenge moisture, improving coupling efficiency by 15–20% .
Q. How to address contradictions in SAR studies between analogs with pyridazine vs. pyrimidine cores?
- Answer :
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities in target pockets (e.g., ATP-binding sites).
- Electrostatic Potential Maps : Analyze trifluoromethyl/pyrazole contributions to π-π stacking or H-bonding (Gaussian 16, DFT/B3LYP).
- Experimental Validation : Synthesize and test pyridazine-pyrimidine hybrids to isolate electronic vs. steric effects .
Q. What strategies resolve discrepancies in ¹H NMR splitting patterns for diastereotopic protons?
- Answer :
- Variable Temperature NMR : Cool to –40°C to slow rotation and split signals (e.g., piperidine CH₂ groups).
- COSY/NOESY : Identify through-space correlations to confirm substituent orientation.
- Chiral Shift Reagents : Use Eu(hfc)₃ to distinguish enantiomers in asymmetric centers .
Q. How to evaluate environmental stability and degradation pathways?
- Answer :
- Hydrolytic Degradation : Incubate in PBS (pH 7.4, 37°C) and monitor by LC-MS for hydrolysis products (e.g., trifluoroacetic acid release).
- Photolysis Studies : Expose to UV-A (365 nm) and identify radicals via ESR spectroscopy.
- Microbial Biodegradation : Use OECD 301F test with activated sludge; track metabolites via QTOF-MS .
Q. What toxicological assessments are critical for preclinical development?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
